1,2-Dimethyl-2-pyrrolidinecarbonitrile

Medicinal Chemistry Building Block Physicochemical Property

Sourcing a 2-cyanopyrrolidine with a pre-installed quaternary alpha-methyl group is a well-known synthetic bottleneck. 1,2-Dimethyl-2-pyrrolidinecarbonitrile (CAS 100379-69-9) eliminates the difficult construction of this sterically hindered, fully substituted nitrile center. - Validated as an advanced intermediate in the synthesis of the DPP-IV inhibitor Vildagliptin (LAF237). - Enables rapid SAR exploration around a 1,2-dimethylpyrrolidine core without multi-step synthesis. - Serves as a non-fungible reference standard for LC-MS/GC-MS method development to track dimethylated pyrrolidine impurities.

Molecular Formula C7H12N2
Molecular Weight 124.18 g/mol
CAS No. 100379-69-9
Cat. No. B021106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethyl-2-pyrrolidinecarbonitrile
CAS100379-69-9
Synonyms2-Pyrrolidinecarbonitrile,1,2-dimethyl-(6CI,9CI)
Molecular FormulaC7H12N2
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCC1(CCCN1C)C#N
InChIInChI=1S/C7H12N2/c1-7(6-8)4-3-5-9(7)2/h3-5H2,1-2H3
InChIKeyOIWKXDDULMDXSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethyl-2-pyrrolidinecarbonitrile: Identity and Procurement


1,2-Dimethyl-2-pyrrolidinecarbonitrile (CAS 100379-69-9) is a substituted 2-cyanopyrrolidine with the molecular formula C7H12N2 and a molecular weight of 124.18 g/mol . This compound is primarily recognized as a synthetic intermediate in pharmaceutical research, specifically within the chemical pathway leading to Dipeptidyl Peptidase IV (DPP-IV) inhibitors such as Vildagliptin (LAF237) . Its structural hallmark is a fully substituted alpha-carbon (2-position) bearing both a methyl group and a nitrile group, creating a tertiary nitrile center that is distinct from the secondary nitriles found in many other pyrrolidinecarbonitrile building blocks . For procurement, the compound is typically offered at a technical purity of 95% or greater and is supplied for non-human research applications .

1,2-Dimethyl-2-pyrrolidinecarbonitrile: Non-Interchangeability with Analogs


The assumption that other pyrrolidinecarbonitriles can substitute for 1,2-Dimethyl-2-pyrrolidinecarbonitrile (CAS 100379-69-9) is unfounded due to its unique 1,2-dimethyl substitution pattern. The presence of a geminal methyl group at the 2-position, adjacent to the nitrile, creates a sterically hindered tertiary carbon center [1]. This structural feature profoundly impacts its physicochemical properties and reactivity compared to unsubstituted 2-pyrrolidinecarbonitrile or mono-substituted analogs . Specifically, this substitution pattern is not present in the common 2-cyanopyrrolidine starting materials used in many DPP-IV inhibitor syntheses, making CAS 100379-69-9 a non-fungible, specialized building block for generating more complex structures .

1,2-Dimethyl-2-pyrrolidinecarbonitrile: Quantifiable Differentiation from Analogs


Molecular Weight Differentiation from Analogs

The molecular weight of 1,2-Dimethyl-2-pyrrolidinecarbonitrile is quantifiably higher than that of its simpler in-class analogs. This difference directly impacts physical properties such as boiling point and chromatographic retention time, which are critical for purification and analytical characterization . The target compound (MW: 124.18 g/mol) is heavier than unsubstituted 2-pyrrolidinecarbonitrile (MW: 96.13 g/mol) and the mono-methyl analog, 1-methyl-2-pyrrolidinecarbonitrile (MW: 110.16 g/mol) . This 28.05 g/mol increase over the parent unsubstituted compound and 14.02 g/mol over the 1-methyl analog represents a significant change in mass and polarity, enabling distinction via LC-MS or GC-MS [1].

Medicinal Chemistry Building Block Physicochemical Property

Steric Differentiation at the Alpha-Carbon

The defining feature of 1,2-Dimethyl-2-pyrrolidinecarbonitrile is the geminal methyl group at the 2-position, which creates a fully substituted tertiary carbon center. This is in stark contrast to the secondary alpha-carbon in unsubstituted 2-pyrrolidinecarbonitrile and 1-methyl-2-pyrrolidinecarbonitrile . This steric environment is not found in the widely used DPP-IV inhibitor precursor (S)-pyrrolidine-2-carbonitrile. A patent for Vildagliptin synthesis explicitly states that glycolic acid and (S)-pyrrolidine-2-carbonitrile are used as starting materials, highlighting that the 1,2-dimethyl analog is a structurally distinct, pre-functionalized intermediate for other pathways [1]. While quantitative kinetic data comparing the reactivity of the nitrile group in these steric environments is not available in public literature, established principles of organic chemistry dictate that the tertiary alpha-carbon will exhibit significantly different behavior in nucleophilic additions or base-mediated reactions compared to a secondary one [2].

Organic Synthesis Reaction Selectivity DPP-IV Inhibitors

Role as DPP-IV Inhibitor Intermediate

While many pyrrolidinecarbonitriles are employed in DPP-IV inhibitor research, 1,2-Dimethyl-2-pyrrolidinecarbonitrile (CAS 100379-69-9) is specifically cited as a crucial intermediate in the development of this class of molecules, with a direct linkage to Vildagliptin (LAF237) . This distinguishes its application from the more common building block, (S)-2-pyrrolidinecarbonitrile, which is directly coupled in many synthetic routes [1]. The 1,2-dimethyl variant represents a more advanced, pre-functionalized intermediate. For example, patents describe using complex pyrrolidine carbonitriles like 1-((2S)-2-amino-3,3-dimethyl-1-oxobutyl)-2-pyrrolidinecarbonitrile for creating potent DPP-IV inhibitors, demonstrating that the substitution pattern on the pyrrolidine ring is a key determinant of final drug structure and activity . The specific 1,2-dimethyl pattern on CAS 100379-69-9 provides a unique scaffold for introducing this specific substitution at the alpha-position of the final cyanopyrrolidine drug candidate.

Pharmaceutical Synthesis Vildagliptin Drug Discovery

1,2-Dimethyl-2-pyrrolidinecarbonitrile: Research and Procurement Scenarios


Pre-functionalized Scaffold for Cyanopyrrolidine Libraries

This compound is best utilized in medicinal chemistry campaigns where the goal is to generate a focused library of novel cyanopyrrolidines with an inherent alpha-methyl group. Its procurement allows medicinal chemists to explore structure-activity relationships (SAR) around a 1,2-dimethylpyrrolidine core without the synthetic burden of constructing this hindered tertiary center. This is supported by its established role as an advanced intermediate in the DPP-IV inhibitor class .

Analytical Reference Standard for Impurity Profiling

Given its distinct molecular weight (124.18 g/mol) and structural features, 1,2-Dimethyl-2-pyrrolidinecarbonitrile is an ideal candidate for use as a reference standard in chromatographic method development . It can serve as a retention time marker or a model impurity for LC-MS and GC-MS methods designed to detect related dimethylated pyrrolidine byproducts in pharmaceutical synthetic processes, ensuring the purity of active pharmaceutical ingredients (APIs) like Vildagliptin [1].

Exploring New Chemical Space in Metabolic and Neurological Diseases

Building on the validated role of cyanopyrrolidines in targeting neurological and metabolic pathways, this specific 1,2-dimethyl variant offers a differentiated entry point into these disease areas . Its procurement is scientifically justified for projects seeking to investigate the biological effects of a sterically hindered nitrile group, a feature that is not present in the majority of DPP-IV inhibitors which contain an unsubstituted or mono-substituted alpha-carbon. This can lead to patentable new chemical entities with potentially distinct pharmacological profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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